molecular formula C8H10FNO2 B566667 5-Fluoro-2-(2-methoxyethoxy)pyridine CAS No. 1305322-91-1

5-Fluoro-2-(2-methoxyethoxy)pyridine

Cat. No. B566667
M. Wt: 171.171
InChI Key: DFSYOWPLGXRNLV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methoxyethoxy)pyridine is a chemical compound with the CAS Number: 1305322-91-1. It has a molecular weight of 171.17 and its linear formula is C8H10FNO2 . The compound is known for its purity, which is typically around 98% .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(2-methoxyethoxy)pyridine is 1S/C8H10FNO2/c1-11-4-5-12-8-3-2-7 (9)6-10-8/h2-3,6H,4-5H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule.

Scientific Research Applications

Application in Cancer Treatment

  • Scientific Field: Medicinal Chemistry, Oncology .
  • Summary of Application: Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are widely used in the treatment of cancer . They are used to treat more than 2 million cancer patients each year .
  • Methods of Application: The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . RNA and DNA substituted with fluorinated pyrimidines are prepared for biophysical and mechanistic studies .
  • Results or Outcomes: New insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′- O -monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .

Synthesis of Fluorinated Pyridines

  • Scientific Field: Organic Chemistry .
  • Summary of Application: Fluoropyridines are of interest due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Methods of Application: The methods for synthesis of fluoropyridines include various reactions such as Umemoto reaction, Balts-Schiemann reaction, and substitution reaction .
  • Results or Outcomes: The synthesis of fluoropyridines has led to the development of new agricultural products with improved physical, biological, and environmental properties .

α-Glucosidase Inhibitors

  • Scientific Field: Medicinal Chemistry .
  • Summary of Application: A series of 5-fluoro-2-oxindole derivatives were synthesized to develop novel α-glucosidase inhibitors . α-Glucosidase inhibitors are known to prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .
  • Methods of Application: The methods for synthesis of 5-fluoro-2-oxindole derivatives involve various organic synthesis techniques .
  • Results or Outcomes: The synthesized 5-fluoro-2-oxindole derivatives showed promising α-glucosidase inhibitory activities .

Agricultural Products

  • Scientific Field: Agricultural Chemistry .
  • Summary of Application: In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
  • Methods of Application: Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
  • Results or Outcomes: A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Synthesis of Active Pharmaceutical Ingredients (APIs)

  • Scientific Field: Pharmaceutical Chemistry .
  • Summary of Application: For example, 5-fluoro-2-nitrobenzotrifluoride is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) .
  • Methods of Application: It is an important intermediate for synthesis of vasokinetic kinin antagonist .
  • Results or Outcomes: This antagonist is used to treat acute pain, neuropathic pain and inflammatory pain symptoms .

properties

IUPAC Name

5-fluoro-2-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYOWPLGXRNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716559
Record name 5-Fluoro-2-(2-methoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(2-methoxyethoxy)pyridine

CAS RN

1305322-91-1
Record name 5-Fluoro-2-(2-methoxyethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305322-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(2-methoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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